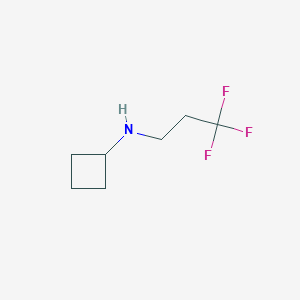![molecular formula C10H17F2NO2 B13016031 tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)
tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate is a fluorinated organic compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.24 g/mol . This compound is known for its unique structural features, which include a cyclobutyl ring substituted with a difluoromethyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The difluoromethyl group is introduced through a subsequent reaction with a difluoromethylating agent . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high throughput and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The carbamate moiety can act as a prodrug, releasing the active amine upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[3-(fluoromethyl)cyclobutyl]carbamate: Similar structure but with a monofluoromethyl group instead of a difluoromethyl group.
tert-butyl N-[2-(difluoromethyl)phenyl]carbamate: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
Uniqueness
Tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate is unique due to its combination of a cyclobutyl ring and a difluoromethyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)13-7-5-4-6(7)8(11)12/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
LRNVUWPJESBIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


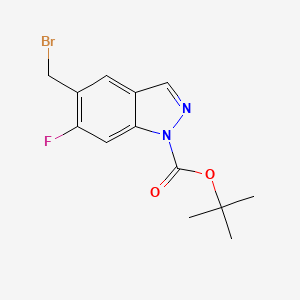
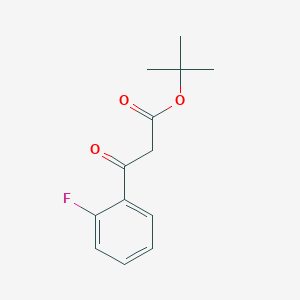

![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B13015980.png)


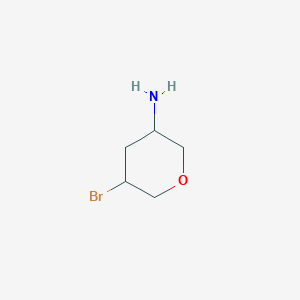
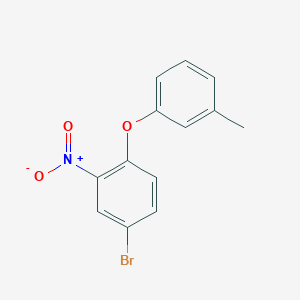
![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13015995.png)
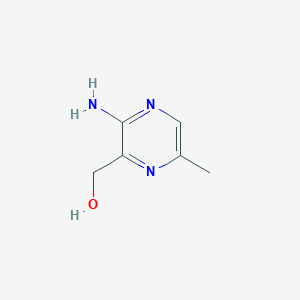
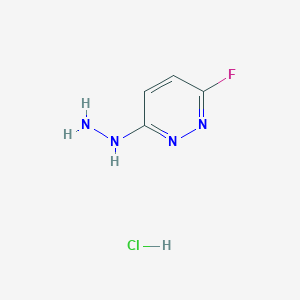

![5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13016017.png)
